molecular formula C6H2ClF3O2S B1306079 3,4,5-Trifluorobenzenesulfonyl chloride CAS No. 351003-43-5

3,4,5-Trifluorobenzenesulfonyl chloride

Cat. No.: B1306079
CAS No.: 351003-43-5
M. Wt: 230.59 g/mol
InChI Key: HSEHKULCGSMHAE-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzenesulfonyl chloride is an organic compound with the chemical formula C6H2ClF3O2S. It is a colorless to light yellow liquid with a pungent odor at room temperature. This compound is often used as a reagent and intermediate in organic synthesis, particularly in the preparation of various organic compounds such as esters, amides, and acid chlorides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4,5-Trifluorobenzenesulfonyl chloride generally involves the reaction of benzenesulfonyl chloride with fluorine compounds. The specific method may vary depending on the desired reaction conditions and catalysts used .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of benzenesulfonyl chloride and fluorine-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture sensitivity and ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trifluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamide derivatives, esters, and amides .

Scientific Research Applications

3,4,5-Trifluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorobenzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. The molecular targets and pathways involved in its reactions are primarily related to its electrophilic nature, which allows it to react with nucleophilic species .

Comparison with Similar Compounds

  • 2,4,6-Trifluorobenzenesulfonyl chloride
  • Benzenesulfonyl chloride

Comparison: 3,4,5-Trifluorobenzenesulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to 2,4,6-Trifluorobenzenesulfonyl chloride, the 3,4,5-isomer may exhibit different reactivity patterns due to the electronic effects of the fluorine atoms .

Properties

IUPAC Name

3,4,5-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEHKULCGSMHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381163
Record name 3,4,5-Trifluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-43-5
Record name 3,4,5-Trifluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trifluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The flask containing the SOCl2/H2O solution is cooled again to −10° C. and a catalytic amount of Cu(I)Cl (˜50 mg) was added. The solution turns dark green in color. The flask was fitted with a 500 mL addition funnel (previously chilled to 0° C.) and the 3,4,5-trifluorodiazobenzene solution was quickly transferred to the funnel. The solution was immediately added dropwise over a period of 3 min. After addition, the reaction mixture slowly turns darker green in color, but after stirring for 5 min becomes bright, lime green. The reaction was stirred for an additional hour while warming to room temperature. The reaction mixture was transferred to a separatory funnel and extracted with CH2Cl2 (3×200 mL). The organic phases are combined and dried over anhydrous Na2SO4, filtered, and concentrated to give a dark-bronze oil (79.5 g, 83%).
Name
SOCl2 H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)Cl
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
3,4,5-trifluorodiazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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